molecular formula C7H15NO B13579912 (1,2-Dimethylpyrrolidin-2-yl)methanol CAS No. 100742-04-9

(1,2-Dimethylpyrrolidin-2-yl)methanol

Cat. No.: B13579912
CAS No.: 100742-04-9
M. Wt: 129.20 g/mol
InChI Key: JJORCXGBWIYVCK-UHFFFAOYSA-N
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Description

(1,2-Dimethylpyrrolidin-2-yl)methanol is an organic compound with the molecular formula C7H15NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two methyl groups and a hydroxymethyl group attached to the pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dimethylpyrrolidin-2-yl)methanol typically involves the reaction of 2-pyrrolidinemethanol with methylating agents. One common method is the alkylation of 2-pyrrolidinemethanol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dimethylpyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxymethyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 1,2-dimethylpyrrolidine-2-carboxylic acid.

    Reduction: Formation of 1,2-dimethylpyrrolidine.

    Substitution: Formation of 1,2-dimethylpyrrolidine-2-yl halides.

Scientific Research Applications

(1,2-Dimethylpyrrolidin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1,2-Dimethylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinemethanol: Lacks the additional methyl groups present in (1,2-Dimethylpyrrolidin-2-yl)methanol.

    1,2-Dimethylpyrrolidine: Lacks the hydroxymethyl group.

    1,2-Dimethyl-2-hydroxymethylpyrrolidine: Another structural isomer with different spatial arrangement of functional groups.

Uniqueness

This compound is unique due to the presence of both methyl and hydroxymethyl groups on the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

CAS No.

100742-04-9

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1,2-dimethylpyrrolidin-2-yl)methanol

InChI

InChI=1S/C7H15NO/c1-7(6-9)4-3-5-8(7)2/h9H,3-6H2,1-2H3

InChI Key

JJORCXGBWIYVCK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1C)CO

Origin of Product

United States

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